physicochemical properties of 2-Methyl-5-nitrobenzophenone
physicochemical properties of 2-Methyl-5-nitrobenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrobenzophenone
Abstract
This technical guide provides a comprehensive examination of the (CAS No: 39272-00-9). As a substituted benzophenone, this compound holds potential as a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's chemical identity, core physical properties, and spectroscopic characteristics. It details authoritative experimental protocols for property determination, discusses plausible synthetic routes, and outlines essential safety and handling procedures. The insights herein are grounded in established chemical principles and data from analogous compounds to provide a robust and practical resource for laboratory applications.
Chemical Identity and Structure
2-Methyl-5-nitrobenzophenone is an aromatic ketone featuring a benzoyl group attached to a toluene backbone, which is further substituted with a nitro group. The precise arrangement of these functional groups dictates its chemical behavior, reactivity, and spectroscopic signature.
Table 1: Chemical Identification of 2-Methyl-5-nitrobenzophenone
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2-Methyl-5-nitrophenyl)(phenyl)methanone | |
| CAS Number | 39272-00-9 | [1][2] |
| Molecular Formula | C₁₄H₁₁NO₃ | [2][3] |
| Molecular Weight | 241.24 g/mol | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1)[O-])C(=O)C2=CC=CC=C2 | |
Core Physicochemical Properties
The physical state, melting point, and solubility profile are fundamental parameters for the handling, purification, and application of 2-Methyl-5-nitrobenzophenone in a research setting.
Table 2: Physicochemical Data for 2-Methyl-5-nitrobenzophenone
| Property | Value / Observation | Source |
|---|---|---|
| Appearance | Solid at room temperature (inferred from melting point) | |
| Melting Point | 72-73°C | [3] |
| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate | [3] |
| Storage | Recommended long-term storage at -20°C |[3] |
The melting point of 72-73°C confirms that the compound is a solid under standard laboratory conditions, a critical factor for weighing and dissolution.[3] Its solubility in common organic solvents like chloroform and ethyl acetate facilitates its use in reactions and purification by methods such as column chromatography or recrystallization.[3] For maintaining long-term chemical integrity, storage at -20°C is recommended.[3]
Spectroscopic Characterization and Analysis
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While a complete experimental dataset for 2-Methyl-5-nitrobenzophenone is not extensively published, its spectral characteristics can be accurately predicted based on its functional groups. The following sections detail the expected spectral signatures and provide robust, self-validating protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
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¹H NMR Predictions: The proton NMR spectrum is expected to exhibit distinct signals. The methyl (-CH₃) protons should appear as a singlet in the upfield region (~2.3-2.5 ppm). The aromatic region (7.0-8.5 ppm) will be complex due to the presence of two different phenyl rings. The protons on the nitro-substituted ring will be deshielded and show characteristic splitting patterns (doublets and doublet of doublets), while the protons of the unsubstituted phenyl ring will appear as multiplets.
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¹³C NMR Predictions: The carbon NMR spectrum will show a signal for the methyl carbon around 20-22 ppm. The aromatic region will contain multiple signals between 120-150 ppm. The carbonyl carbon (C=O) is expected to be significantly downfield, typically in the 190-200 ppm range, a hallmark of benzophenones.
This protocol is adapted from standard methodologies for small organic molecules.[4]
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Sample Preparation: Accurately weigh 10-20 mg of 2-Methyl-5-nitrobenzophenone and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
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Data Acquisition:
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Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation.
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Expected Absorption Bands:
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~1660-1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretching vibration, characteristic of the benzophenone core.
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~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong bands for the asymmetric and symmetric N-O stretching of the nitro (-NO₂) group, respectively.[4]
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~3000-3100 cm⁻¹: C-H stretching vibrations for the aromatic rings.
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~2950 cm⁻¹: C-H stretching for the methyl (-CH₃) group.[4]
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~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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ATR-FTIR is a rapid and convenient method for analyzing solid samples with minimal preparation.[5]
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Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.
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Sample Application: Place a small amount of solid 2-Methyl-5-nitrobenzophenone powder directly onto the ATR crystal.
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Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the sample and the crystal. This step is crucial for obtaining a high-quality spectrum.
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Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
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Data Analysis: The resulting spectrum, automatically background-corrected, can be analyzed for the presence of characteristic absorption bands.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
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Expected Absorptions: 2-Methyl-5-nitrobenzophenone possesses a highly conjugated system. It is expected to exhibit strong absorptions in the UV region.
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π → π* transitions: Intense absorption bands are expected below 300 nm, arising from the benzophenone aromatic system.
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n → π* transition: A weaker, longer-wavelength absorption band (>300 nm) is anticipated due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The presence of the nitro group may cause a bathochromic (red) shift in the absorption maxima.[6][7]
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This protocol outlines a standard method for obtaining a UV-Vis spectrum of a compound in solution.[4]
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Sample Preparation: Prepare a dilute stock solution of 2-Methyl-5-nitrobenzophenone in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
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Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance spectrum.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Synthesis and Reactivity
Understanding the synthesis of 2-Methyl-5-nitrobenzophenone is key to its availability for research, while its reactivity profile informs its potential for creating more complex molecules.
Plausible Synthetic Route: Friedel-Crafts Acylation
A logical and efficient method for synthesizing 2-Methyl-5-nitrobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. A plausible route involves the acylation of 4-nitrotoluene with benzoyl chloride.
However, a more regioselective approach, based on the synthesis of a related isomer, involves reacting 2-methyl-5-nitrobenzoyl chloride with benzene.[8] This avoids potential side reactions on the activated methyl-substituted ring.
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Catalyst Slurry: In a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a slurry of anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in an excess of dry benzene (which acts as both solvent and reactant).
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Acyl Chloride Addition: Dissolve 2-methyl-5-nitrobenzoyl chloride (1 equivalent) in dry benzene and add it dropwise to the stirred AlCl₃ slurry at room temperature.
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Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the mixture in an ice bath and carefully quench the reaction by slowly adding dilute hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
